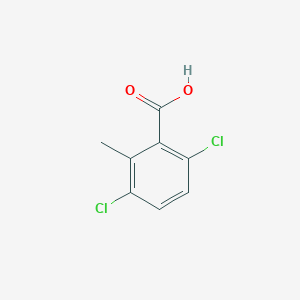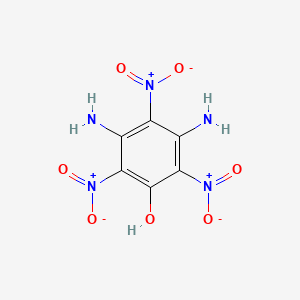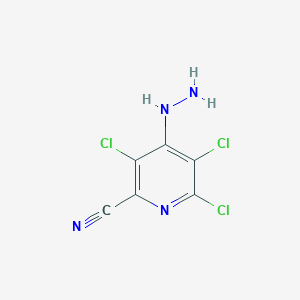
tert-butyl (3-fluoro-4-iodophenyl)carbamate
概要
説明
tert-butyl (3-fluoro-4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and an iodine atom attached to a phenyl ring, which is further connected to a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoro-4-iodophenylcarbamate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions for the synthesis of tert-butyl 3-fluoro-4-iodophenylcarbamate may include the use of tert-butylamine, chloroform, and a phase-transfer catalyst such as benzyltriethylammonium chloride .
Industrial Production Methods
Industrial production of tert-butyl 3-fluoro-4-iodophenylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
tert-butyl (3-fluoro-4-iodophenyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl 3-fluoro-4-iodophenylcarbamate include palladium catalysts, organoboron compounds, and various nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, specific solvents, and the presence of a base.
Major Products Formed
The major products formed from the reactions of tert-butyl 3-fluoro-4-iodophenylcarbamate depend on the type of reaction and the reagents used. For example, in a substitution reaction, the iodine atom may be replaced by a different functional group, resulting in a new derivative of the original compound.
科学的研究の応用
tert-butyl (3-fluoro-4-iodophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of tert-butyl 3-fluoro-4-iodophenylcarbamate involves its interaction with specific molecular targets and pathways. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Compounds similar to tert-butyl 3-fluoro-4-iodophenylcarbamate include:
- Tert-butyl 4-chloro-3-fluoro-2-iodophenylcarbamate
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- 4-tert-butyl-3-iodoheptane
Uniqueness
tert-butyl (3-fluoro-4-iodophenyl)carbamate is unique due to the specific combination of functional groups attached to the phenyl ring. The presence of both fluorine and iodine atoms provides distinct chemical properties, such as increased reactivity and potential for selective interactions with target molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H13FINO2 |
|---|---|
分子量 |
337.13 g/mol |
IUPAC名 |
tert-butyl N-(3-fluoro-4-iodophenyl)carbamate |
InChI |
InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) |
InChIキー |
VZKRYSAGMQAGGU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5H-pyrido[3,2-b]indol-3-ol](/img/structure/B8651221.png)
![N-(4-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8651226.png)
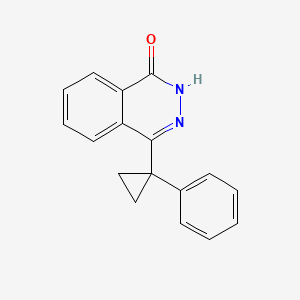

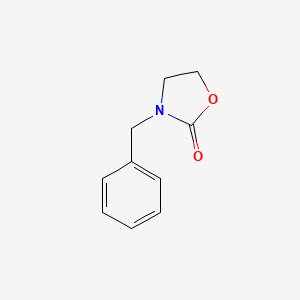
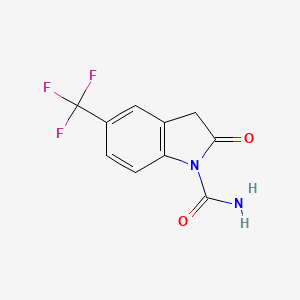
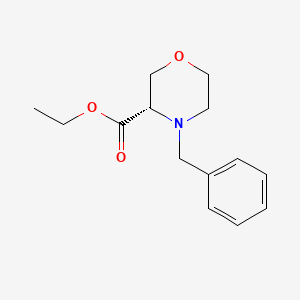
![(R)-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B8651287.png)

